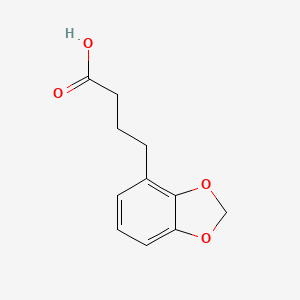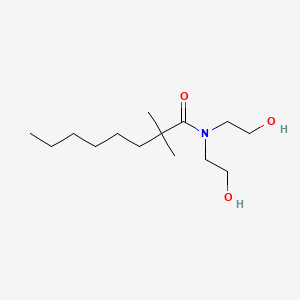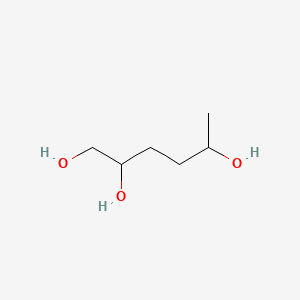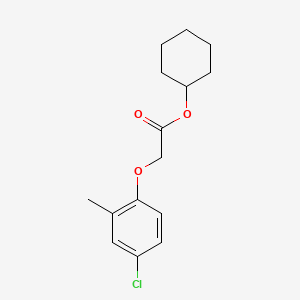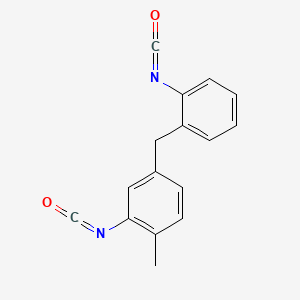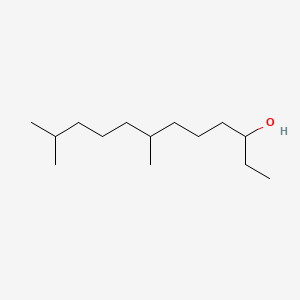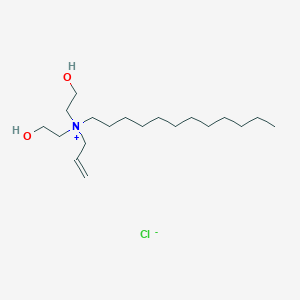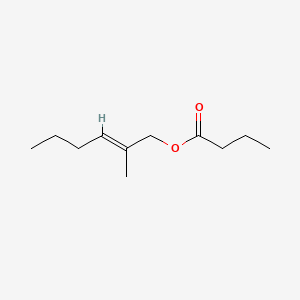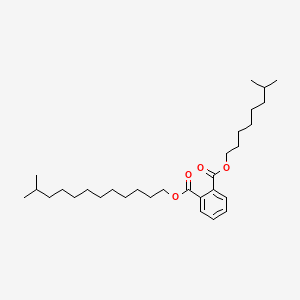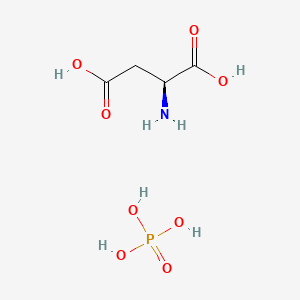![molecular formula C25H28N6O5 B12658664 N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide CAS No. 479194-50-8](/img/structure/B12658664.png)
N-{5-[Bis(2-methoxyethyl)amino]-2-[(E)-(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is notable for its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.
Preparation Methods
The synthesis of EC 443-970-4 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the Isoindole Derivative: The initial step involves the synthesis of the isoindole derivative through a series of reactions, including nitration, reduction, and cyclization.
Diazotization and Coupling: The isoindole derivative undergoes diazotization followed by coupling with an appropriate amine to form the azo compound.
Acetylation: The final step involves the acetylation of the azo compound to yield EC 443-970-4.
Industrial production methods for EC 443-970-4 are optimized for large-scale synthesis, focusing on maximizing yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
EC 443-970-4 undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
EC 443-970-4 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a precursor for other chemical compounds.
Biology: In biological research, EC 443-970-4 is used to study enzyme interactions and as a probe for investigating cellular processes.
Industry: EC 443-970-4 is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of EC 443-970-4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
EC 443-970-4 can be compared with other similar compounds, such as:
N-{5-[bis(2-methoxyethyl)amino]-2-[(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide: This compound shares a similar structure but differs in the functional groups attached to the core structure.
N-{5-[bis(2-methoxyethyl)amino]-2-[(6-cyano-2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)diazenyl]phenyl}acetamide: Another similar compound with slight variations in the substituents, leading to different reactivity and applications.
The uniqueness of EC 443-970-4 lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
479194-50-8 |
|---|---|
Molecular Formula |
C25H28N6O5 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
N-[5-[bis(2-methoxyethyl)amino]-2-[(6-cyano-2-ethyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C25H28N6O5/c1-5-31-24(33)19-12-17(15-26)22(14-20(19)25(31)34)29-28-21-7-6-18(13-23(21)27-16(2)32)30(8-10-35-3)9-11-36-4/h6-7,12-14H,5,8-11H2,1-4H3,(H,27,32) |
InChI Key |
LQERQMAWTHYJIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C=C(C(=C2)C#N)N=NC3=C(C=C(C=C3)N(CCOC)CCOC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Ethylhexyl)oxy]methanediol](/img/structure/B12658584.png)
